

# In-Depth Technical Guide: Safety and Toxicological Profile of Isotridecyl Isononanoate

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## Compound of Interest

Compound Name: Isotridecyl isononanoate

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This technical guide provides a comprehensive overview of the safety and toxicological profile of **Isotridecyl Isononanoate**, a synthetic ester widely used in cosmetic and personal care products as an emollient and skin-conditioning agent. The information presented is based on evaluations by the Cosmetic Ingredient Review (CIR) Expert Panel and established toxicological testing protocols.

## Chemical and Physical Properties

**Isotridecyl Isononanoate** is the ester of isotridecyl alcohol and isononanoic acid. It is a branched-chain ester characterized by its non-greasy feel and good spreadability on the skin.

Property	Value
Chemical Name	Isononanoic acid, isotridecyl ester
CAS Number	42131-27-1
Molecular Formula	C22H44O2
Molecular Weight	340.6 g/mol
Appearance	Colorless to pale yellow liquid

# Toxicological Profile Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of **Isotridecyl Isononanoate** as part of a broader review of alkyl esters. The panel concluded that these ingredients are safe in the present practices of use and concentration in cosmetic formulations when formulated to be non-irritating[1]. The available data indicate a low potential for toxicity.

## Data Presentation: Quantitative Toxicology Data

Quantitative data for **Isotridecyl Isononanoate** is limited in publicly available literature, as much of the safety data for cosmetic ingredients is submitted directly to regulatory bodies. The following tables summarize the available data and conclusions from the CIR reports for **Isotridecyl Isononanoate** and related alkyl esters.

Table 1: Acute Toxicity

Endpoint	Species	Route	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 2 g/kg (for related esters)	CIR

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 2 g/kg (for related esters) | CIR |

Table 2: Skin and Eye Irritation

Endpoint	Test Type	Concentration	Result	Reference
Skin Irritation	Human Patch Test	4.3% in a formulation	Non-irritating	CIR

| Eye Irritation | N/A | N/A | Expected to be minimally irritating based on data from related esters | CIR |

Table 3: Skin Sensitization

Endpoint	Test Type	Concentration	Result	Reference
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| Skin Sensitization | Human Repeated Insult Patch Test (HRIPT) | 4.3% in a formulation | Non-sensitizing | CIR |

Table 4: Genotoxicity

Endpoint	Test Type	Result	Reference
Genotoxicity	Ames Test (for related esters)	Negative	CIR

| Genotoxicity | Chromosomal Aberration (for related esters) | Negative | CIR |

Table 5: Repeated Dose Toxicity

Endpoint	Species	Route	Result	Reference
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| Repeated Dose Toxicity | Rat | Oral | No significant systemic toxicity observed for related esters | CIR |

## Experimental Protocols

Detailed experimental protocols for the key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

### Skin Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion study is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

- Test System: Healthy young adult albino rabbits.
- Methodology:
  - A small area (approximately 6 cm<sup>2</sup>) of the animal's dorsal skin is clipped free of fur.

- A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the clipped skin under a gauze patch.
- The patch is secured with semi-occlusive dressing for a 4-hour exposure period.
- Following exposure, the patch and any residual test substance are removed.
- Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

## Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

- Test System: CBA/J or CBA/Ca strain mice.
- Methodology:
  - The test substance is prepared in a suitable vehicle at a minimum of three concentrations.
  - 25 µL of the test substance formulation is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
  - On day 5, a radiolabeled substance (e.g., <sup>3</sup>H-methyl thymidine) is injected intravenously.
  - After a specified time, the mice are euthanized, and the draining auricular lymph nodes are excised.
  - The proliferation of lymphocytes is measured by the incorporation of the radiolabel and is expressed as the Stimulation Index (SI).

- **Data Analysis:** The SI is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is  $\geq 3$ .

## Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by the test substance in bacteria.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).
- **Methodology:**
  - The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
  - The bacterial strains are exposed to the test substance at various concentrations.
  - The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
  - The plates are incubated for 48-72 hours.
- **Data Analysis:** A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

## Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

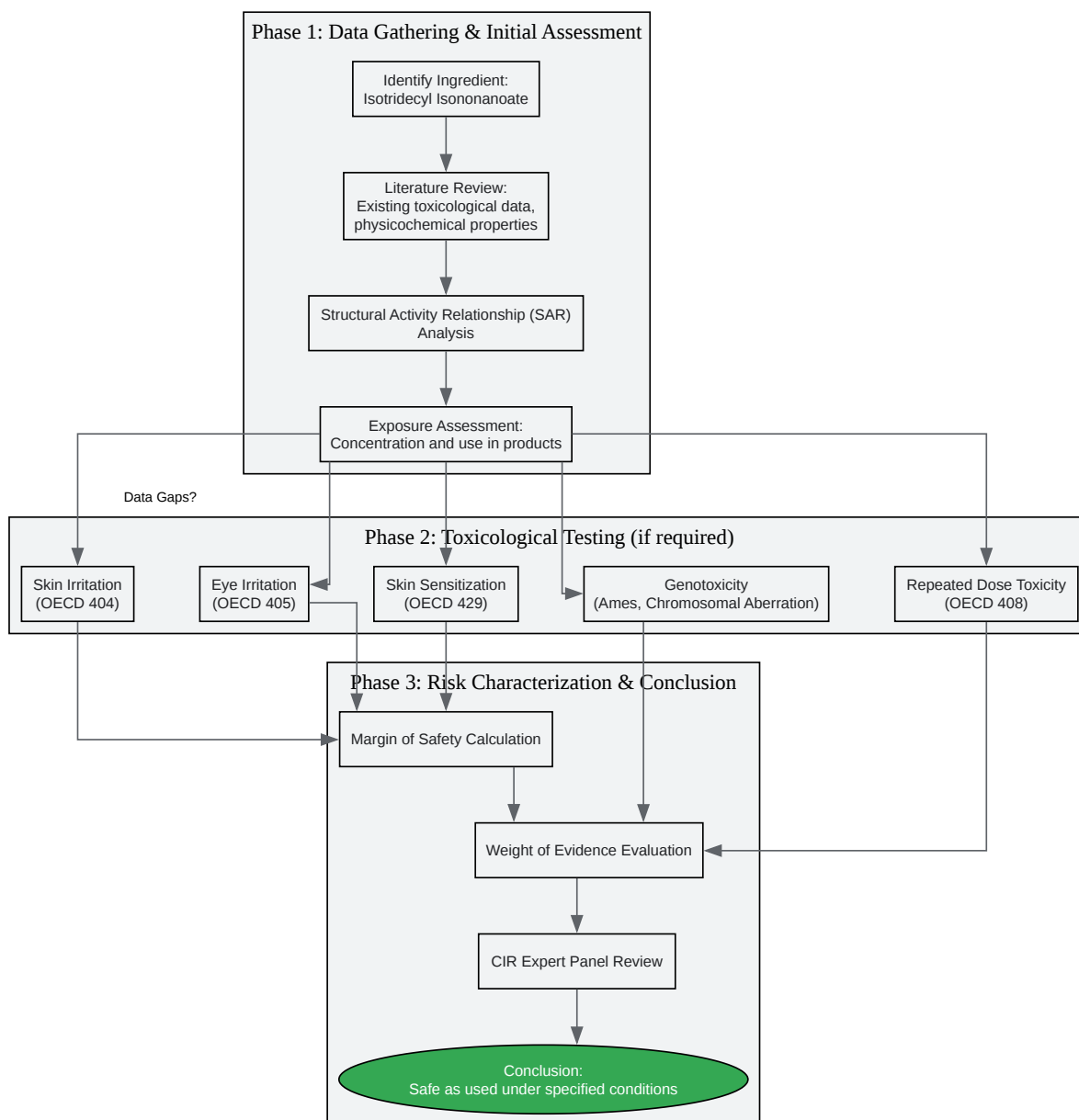
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

- Methodology:
  - Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without a metabolic activation system (S9 mix).
  - The cells are treated for a short period (3-6 hours) or continuously for a longer period (around 1.5 normal cell cycle lengths).
  - At a predetermined time after exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid).
  - The cells are harvested, fixed, and stained.
  - Metaphase cells are examined microscopically for chromosomal aberrations.
- Data Analysis: The frequency of cells with structural chromosomal aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in aberrations indicates a positive result.

## Visualizations

### Logical Workflow for Cosmetic Ingredient Safety Assessment



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Caption: Logical workflow for the safety assessment of a cosmetic ingredient.

## Conclusion

Based on the available data and the assessments conducted by the Cosmetic Ingredient Review Expert Panel, **Isotridecyl Isononanoate** is considered safe for use in cosmetic products at the current practices of use and concentration. It exhibits a low toxicological profile, with no significant concerns for skin irritation, sensitization, or genotoxicity under normal conditions of use. As with all cosmetic ingredients, formulators should ensure that the final product is non-irritating.

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## References

- 1. cir-safety.org [cir-safety.org]
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